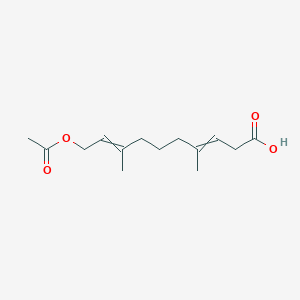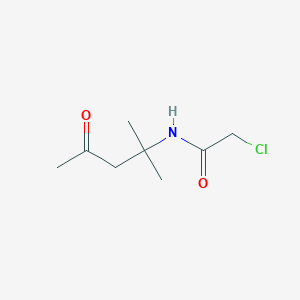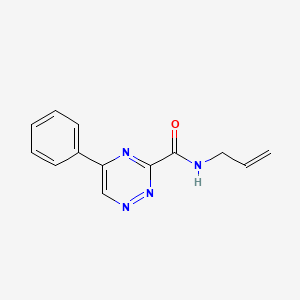
5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a phenyl group, a prop-2-en-1-yl group, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction using phenyl halides and appropriate nucleophiles.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via alkylation reactions using prop-2-en-1-yl halides and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Inhibiting or Activating Signaling Pathways: Leading to changes in cellular behavior and responses.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1,2,4-triazine-3-carboxamide: Lacks the prop-2-en-1-yl group.
N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide: Lacks the phenyl group.
5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine: Lacks the carboxamide group.
Uniqueness
5-Phenyl-N-(prop-2-en-1-yl)-1,2,4-triazine-3-carboxamide is unique due to the presence of both the phenyl and prop-2-en-1-yl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications.
Propiedades
Número CAS |
90331-46-7 |
|---|---|
Fórmula molecular |
C13H12N4O |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
5-phenyl-N-prop-2-enyl-1,2,4-triazine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-2-8-14-13(18)12-16-11(9-15-17-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,18) |
Clave InChI |
HLYKGGHQDXQYEU-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)C1=NC(=CN=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




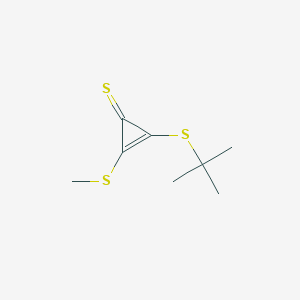

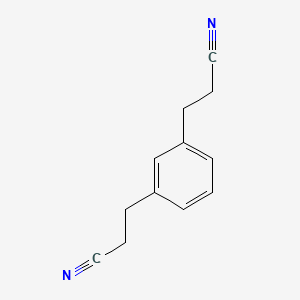
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
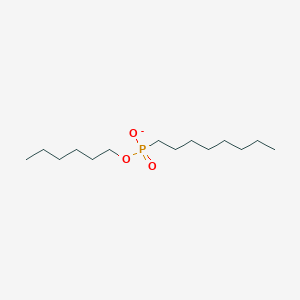
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
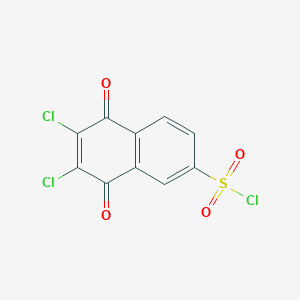
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
